molecular formula C10H14N2O2 B013548 1,4-Diacryloylpiperazine CAS No. 6342-17-2

1,4-Diacryloylpiperazine

Cat. No. B013548
CAS RN: 6342-17-2
M. Wt: 194.23 g/mol
InChI Key: YERHJBPPDGHCRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves complex organic reactions. For example, the synthesis of diastereomerically pure 1,4,5-substituted-2-oxopiperazines on solid-phase was reported, showcasing a strategy based on reductive alkylation followed by acylation and stereoselective intramolecular cyclization, leading to pure 2-oxopiperazine derivatives (Khan, Cano, & Balasubramanian, 2002).

Molecular Structure Analysis

X-ray diffraction and computational studies have been pivotal in determining the molecular and crystal structures of piperazine derivatives. For instance, the crystal and molecular structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, a model compound, was elucidated through X-ray diffractometer data, revealing a flattened-chair conformation for the piperazine ring (Bassi & Scordamaglia, 1977).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, indicating their versatility in synthetic chemistry. For example, triazene derivatives of (1,x)-diazacycloalkanes have been synthesized, demonstrating the reactivity of piperazine rings towards diazonium salts to form 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines, characterized by IR, NMR spectroscopy, and high-resolution mass spectrometry (LittleVanessa Renee, TingleyReid, & VaughanKeith, 2014).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. Studies like those on the molecular structure of 1:1 complexes of 1,4-dimethylpiperazine di-betaine with l-tartaric acid provide insights into the hydrogen bonding and crystal packing, influencing the material's physical properties (Dega‐Szafran, Katrusiak, & Szafran, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under various conditions, and the ability to form complexes, define the applications of piperazine derivatives. For instance, the synthesis and structure of 1,4-dipiperazino benzenes highlight the chemical versatility and potential of piperazine-based structures in mimicking peptide helices and in material science applications (Maity & König, 2008).

Scientific Research Applications

  • Synthesis Applications : 1,4-Diacryloylpiperazine derivatives have been used in synthesizing various compounds, including albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones, which have potential applications in pharmaceutical synthesis (Gallina & Liberatori, 1974).

  • Polyurethane Foam Production : It serves as a suitable substitute catalyst for polyurethane foam production, improving in-mold flowability and curing times (Samarappuli & Liyanage, 2018).

  • Antituberculosis Activity : Certain 1,4-diarylpiperazines show promising antituberculosis activity and DNA binding affinity, making them attractive leads for drug development (Eynde et al., 2003).

  • Crystal Structure Analysis : Studies on the crystal structure of 1,4-Diacryloylpiperazine complexes suggest potential applications in pharmaceuticals and nutraceuticals (Dega-Szafran et al., 2006).

  • Formation of Diketopiperazines : New methods for 1,4-diketopiperazine formation allow for the creation of various compounds with potential applications in drug development (Kaim et al., 2007).

  • Polymer Science : 1,4-Diaminopiperazine polymers and their metal chelates demonstrate improved properties like semiconductivity, strength, flexibility, and thermal stability (Chen & Williams, 1973).

  • Antileishmanial Agents : Piperazine-linked bisbenzamidines, including specific 1,4-bis derivatives, show potential as potent antileishmanial agents (Mayence et al., 2004).

  • HIV-1 Therapy : Bisheteroarylpiperazines, including U-90152, are effective in inhibiting HIV-1 replication and can be used in combination with other drugs for HIV-1 therapy (Dueweke et al., 1993; Chong et al., 1994).

  • Alzheimer's Disease Therapy : Naphthyl and coumarinyl biarylpiperazine derivatives exhibit in vitro inhibitory potency, offering a potential new therapy option for Alzheimer's disease (Garino et al., 2006).

  • Cancer Research : Certain compounds, like Compound 3a, show promise as anticancer drugs due to their DNA binding, topoisomerase I inhibitory effects, and cytotoxicity against various carcinoma cell lines (Baş et al., 2019).

properties

IUPAC Name

1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERHJBPPDGHCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212834
Record name Diacrylylpiperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diacryloylpiperazine

CAS RN

6342-17-2
Record name 1,4-Bis(acryloyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6342-17-2
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Record name Diacrylylpiperazine
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Record name 6342-17-2
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Record name 6342-17-2
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Record name Diacrylylpiperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
L Wu, H Yan, G Li, X Xu, L Zhu, X Chen… - Food Analytical Methods, 2019 - Springer
As patulin is a kind of mycotoxin commonly found in fruit products, it is of great importance to develop simple and accurate analytical methods for the sensitive detection of patulin (PAT). …
DTB Loan, IB Rashkov… - … Chemistry and Physics, 1995 - Wiley Online Library
The preparation of poly(amido‐amine)s and poly(ester‐amine)s via polyaddition between aromatic amines containing free or esterified carboxyl groups and compounds with activated …
IM Panayotov - European polymer journal, 1996 - Elsevier
The preparation of polyamidoamines and polyesteramines by interaction between ampicillin and amoxicillin and methylene-bis-acrylamide, 1,4-diacryloylpiperazine and 1,3-…
R Barbucci, M Casolaro, P Ferruti… - Die …, 1984 - Wiley Online Library
Linear poly(1,4‐piperazinediyl‐1‐oxotrimethylene) (1), in which amido and tertiary amino groups regularly alternate along the macromolecular chain, the isomeric poly[1‐(1‐piperazinyl‐…
A Fini, M Casolaro, M Nocentini… - Die Makromolekulare …, 1987 - Wiley Online Library
A linear poly(amido‐amine) carrying a malonic acid moiety in the side chain of the repeating unit was synthesized and characterized. Its behaviour in aqueous solution was investigated …
R Barbucci, M Casolaro, P Ferruti, V Barone… - …, 1981 - ACS Publications
The protonation of some new poly (amido amines) and their nonmacromolecular model compounds has been studied in aqueous solution by potentiometric and viscosimetric …
Number of citations: 81 0-pubs-acs-org.brum.beds.ac.uk
R Barbucci, M Casolaro, M Nocentini, S Corezzi… - …, 1986 - ACS Publications
The basicityand Cu (II) ion complexation of polymers containing amino acid residues, carrying a tertiary amino group in the main chain and a carboxylic group as the side-chain …
Number of citations: 62 0-pubs-acs-org.brum.beds.ac.uk
F Danusso, P Ferruti - Polymer, 1970 - Elsevier
Systematic work, in Italy, on the synthesis of polymers having tertiary amino groups as structural units is reported. The polymers carry amino groups, (a) situated in the molecular main …
GR Deen, JS Pedersen - Cogent Chemistry, 2015 - Taylor & Francis
Temperature-responsive poly(N-isopropylacrylamide) microgels crosslinked with a new hydrophobic chemical crosslinker was prepared by surfactant-mediated precipitation emulsion …
R Barbucci, M Casolaro, A Di Tommaso… - …, 1989 - ACS Publications
The protonation of an optically active polymer containing an-alanine residue was studied in aqueous solution by spectroscopic (FT-IR, circular dichroism) and thermodynamic (…
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk

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